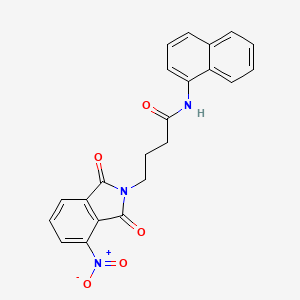![molecular formula C8H10N6OS2 B11541003 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11541003.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-メチル-1,3,4-チアゾール-2-イル)-2-[(5-メチル-4H-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミドは、チアゾール環とトリアゾール環の存在を特徴とする合成有機化合物です。これらの複素環構造は、多様な生物活性で知られており、医薬品や農薬にしばしば組み込まれています。
製法
合成経路と反応条件
N-(5-メチル-1,3,4-チアゾール-2-イル)-2-[(5-メチル-4H-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミドの合成は、通常、以下の手順を含みます。
-
5-メチル-1,3,4-チアゾール-2-アミンの生成
出発物質: 5-メチル-1,3,4-チアゾールとアンモニア。
反応条件: 反応は、エタノールなどの適切な溶媒の存在下、還流条件で行われます。
-
5-メチル-4H-1,2,4-トリアゾール-3-チオールの合成
出発物質: 5-メチル-1,2,4-トリアゾールと硫化水素。
反応条件: 反応は、水酸化ナトリウムなどの触媒を用いて、高温で行われます。
-
カップリング反応
出発物質: 5-メチル-1,3,4-チアゾール-2-アミンと5-メチル-4H-1,2,4-トリアゾール-3-チオール。
反応条件: カップリング反応は、不活性雰囲気下、オキシ塩化リンなどの脱水剤によって促進されます。
工業生産方法
工業規模での生産では、収量と純度が最適化されます。これには以下が含まれます。
連続フロー反応器: 反応条件を常に維持するため。
自動監視システム: 温度、圧力、反応物濃度の正確な制御のため。
精製技術: 結晶化やクロマトグラフィーなど、最終生成物の高純度を確保するため。
化学反応解析
反応の種類
-
酸化
試薬: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。
条件: 穏やかな温度から中程度の温度。
生成物: チアゾール環またはトリアゾール環の酸化誘導体。
-
還元
試薬: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤。
条件: 通常、低温で行われます。
生成物: 化合物の還元型で、複素環が変化する可能性があります。
-
置換
試薬: ハロゲン化剤または求核剤。
条件: 導入される置換基によって異なります。
生成物: 環上の水素原子を官能基で置き換えた置換誘導体。
科学研究への応用
化学
触媒: この化合物は、配位化学における配位子として作用し、遷移金属と錯体を形成します。
材料科学: 特定の電子特性を持つポリマーの合成に使用されます。
生物学
抗菌剤: さまざまな細菌や真菌病原体に対して活性があります。
酵素阻害: 代謝経路に関与する酵素の潜在的な阻害剤。
医学
医薬品: 抗炎症剤や抗がん剤としての可能性について調査されています。
薬物送達: 安定性と生体利用能が高いため、薬物送達システムの設計に使用されています。
産業
農薬: 殺虫剤や除草剤の配合に使用されています。
染料と顔料: 繊維やプラスチック用の着色剤の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:
-
Formation of 5-methyl-1,3,4-thiadiazole-2-amine
Starting Materials: 5-methyl-1,3,4-thiadiazole and ammonia.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent like ethanol.
-
Synthesis of 5-methyl-4H-1,2,4-triazole-3-thiol
Starting Materials: 5-methyl-1,2,4-triazole and hydrogen sulfide.
Reaction Conditions: The reaction is conducted at elevated temperatures with a catalyst such as sodium hydroxide.
-
Coupling Reaction
Starting Materials: 5-methyl-1,3,4-thiadiazole-2-amine and 5-methyl-4H-1,2,4-triazole-3-thiol.
Reaction Conditions: The coupling reaction is facilitated by a dehydrating agent like phosphorus oxychloride, under an inert atmosphere.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This involves:
Continuous Flow Reactors: To maintain consistent reaction conditions.
Automated Monitoring Systems: For precise control of temperature, pressure, and reactant concentrations.
Purification Techniques: Such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Mild to moderate temperatures.
Products: Oxidized derivatives of the thiadiazole or triazole rings.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out at low temperatures.
Products: Reduced forms of the compound, potentially altering the heterocyclic rings.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the substituent being introduced.
Products: Substituted derivatives with functional groups replacing hydrogen atoms on the rings.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: Used in the synthesis of polymers with specific electronic properties.
Biology
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Medicine
Pharmaceuticals: Investigated for its potential as an anti-inflammatory and anticancer agent.
Drug Delivery: Used in the design of drug delivery systems due to its stability and bioavailability.
Industry
Agrochemicals: Utilized in the formulation of pesticides and herbicides.
Dyes and Pigments: Employed in the production of colorants for textiles and plastics.
作用機序
N-(5-メチル-1,3,4-チアゾール-2-イル)-2-[(5-メチル-4H-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミドの作用機序は、特定の分子標的との相互作用に関与しています。
酵素結合: この化合物は、酵素の活性部位に結合し、その活性を阻害します。
シグナル伝達経路: 細胞の増殖やアポトーシスに関与する経路を調節します。
受容体相互作用: 細胞受容体に作用し、シグナル伝達と細胞応答を変化させます。
類似化合物の比較
類似化合物
N-(5-メチル-1,3,4-チアゾール-2-イル)-2-[(4H-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミド: トリアゾール環にメチル基がありません。
N-(5-メチル-1,3,4-チアゾール-2-イル)-2-[(5-メチル-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミド: メチル基の位置が異なります。
独自性
構造特徴: チアゾール環とトリアゾール環の両方に、特定のメチル置換が存在することで、独特の化学的および生物学的特性が得られます。
生物活性: 類似化合物と比較して、より幅広い活性を示し、さまざまな用途に適した多様な候補となっています。
この詳細な概要は、N-(5-メチル-1,3,4-チアゾール-2-イル)-2-[(5-メチル-4H-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミドについて、その合成、反応、用途、および独自の特性を強調して、包括的な理解を提供しています。
類似化合物との比較
Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: Lacks the methyl group on the triazole ring.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide: Different positioning of the methyl group.
Uniqueness
Structural Features: The presence of both thiadiazole and triazole rings with specific methyl substitutions confers unique chemical and biological properties.
Biological Activity: Exhibits a broader spectrum of activity compared to similar compounds, making it a versatile candidate for various applications.
This detailed overview provides a comprehensive understanding of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, highlighting its synthesis, reactions, applications, and unique features
特性
分子式 |
C8H10N6OS2 |
|---|---|
分子量 |
270.3 g/mol |
IUPAC名 |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C8H10N6OS2/c1-4-9-7(13-11-4)16-3-6(15)10-8-14-12-5(2)17-8/h3H2,1-2H3,(H,9,11,13)(H,10,14,15) |
InChIキー |
ALENJTKAYOUQDT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NN1)SCC(=O)NC2=NN=C(S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-methyl-1,2-bis(propylsulfonyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide](/img/structure/B11540921.png)
![4-[(E)-{[2-(Naphthalen-1-YL)acetamido]imino}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540927.png)
![2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11540930.png)
![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11540936.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11540945.png)

![4-Bromo-2-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenol](/img/structure/B11540959.png)
![N-phenyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzene-1,4-diamine](/img/structure/B11540963.png)
![4-methyl-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11540972.png)
![N-[2-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B11540974.png)
![3-(3-bromophenyl)-5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11540979.png)
![2-(4-Bromophenyl)-2-oxoethyl 2-[(4-methylphenyl)formamido]acetate](/img/structure/B11540983.png)
![7-[(2E)-2-benzylidenehydrazinyl]-1-ethyl-6-fluoro-4-oxo-N'-[(E)-phenylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11540991.png)
![4-{[(3-Bromophenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide](/img/structure/B11540994.png)
